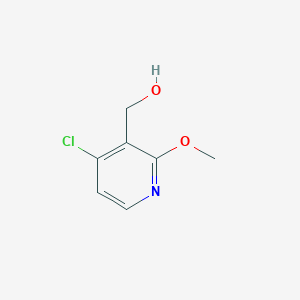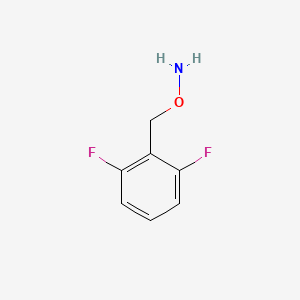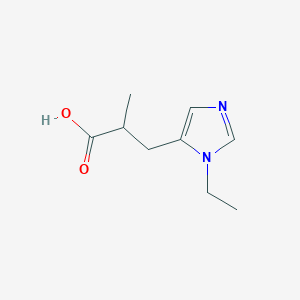
3-(2-Aminopropan-2-yl)tetrahydrothiophene 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Aminopropan-2-yl)tetrahydrothiophene 1,1-dioxide is a chemical compound with the molecular formula C7H15NO2S It is a derivative of tetrahydrothiophene, a sulfur-containing heterocycle, and features an amino group and a propan-2-yl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminopropan-2-yl)tetrahydrothiophene 1,1-dioxide typically involves the reaction of tetrahydrothiophene with appropriate reagents to introduce the amino and propan-2-yl groups.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, often involving the use of catalysts and controlled temperature and pressure conditions .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Aminopropan-2-yl)tetrahydrothiophene 1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the amino or propan-2-yl moieties .
Aplicaciones Científicas De Investigación
3-(2-Aminopropan-2-yl)tetrahydrothiophene 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials, including polymers and advanced composites.
Mecanismo De Acción
The mechanism by which 3-(2-Aminopropan-2-yl)tetrahydrothiophene 1,1-dioxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the tetrahydrothiophene ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and influence various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydrothiophene: The parent compound, lacking the amino and propan-2-yl groups.
Sulfolane: A related compound with a similar tetrahydrothiophene ring but different substituents.
Thiophene: A simpler sulfur-containing heterocycle without the tetrahydro structure.
Uniqueness
3-(2-Aminopropan-2-yl)tetrahydrothiophene 1,1-dioxide is unique due to its combination of an amino group and a propan-2-yl substituent on the tetrahydrothiophene ring. This structural arrangement provides distinct chemical and biological properties, making it valuable for various research applications .
Propiedades
Fórmula molecular |
C7H15NO2S |
|---|---|
Peso molecular |
177.27 g/mol |
Nombre IUPAC |
2-(1,1-dioxothiolan-3-yl)propan-2-amine |
InChI |
InChI=1S/C7H15NO2S/c1-7(2,8)6-3-4-11(9,10)5-6/h6H,3-5,8H2,1-2H3 |
Clave InChI |
RPKDBATWDCRLCQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1CCS(=O)(=O)C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Methyl-1,3-thiazol-5-yl)formamido]pentanamide](/img/structure/B13595521.png)












